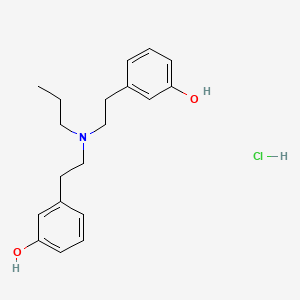
Phenol, 3,3'-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its specific interactions and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves multiple steps. The primary route includes the reaction of phenol derivatives with propylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The process involves the use of advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like halides, under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 3,3’-((ethylimino)di-2,1-ethanediyl)bis-, hydrochloride
- Phenol, 3,3’-((methylimino)di-2,1-ethanediyl)bis-, hydrochloride
Uniqueness
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is unique due to its specific propyl group, which influences its reactivity and interactions. This makes it distinct from its ethyl and methyl counterparts, offering different properties and applications.
Propriétés
Numéro CAS |
74515-04-1 |
|---|---|
Formule moléculaire |
C19H26ClNO2 |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17;/h3-8,14-15,21-22H,2,9-13H2,1H3;1H |
Clé InChI |
AHDIOWWSHASKTG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O.Cl |
Numéros CAS associés |
65934-61-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




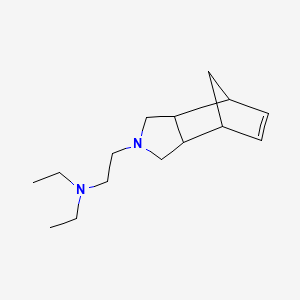

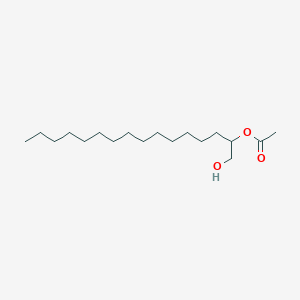

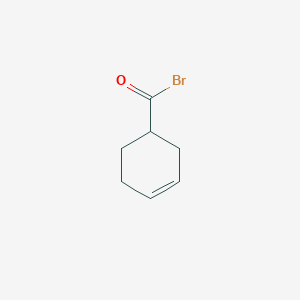




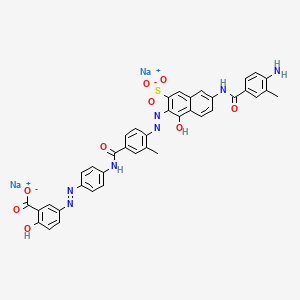
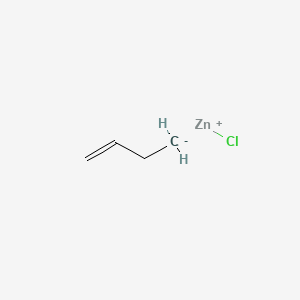
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
